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Compound of Interest

Compound Name: p-Chlorophenyl allyl ether

Cat. No.: B077729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
chlorophenyl allyl ether (1-chloro-4-(prop-2-en-1-yloxy)benzene). The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and development settings. This document summarizes key data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for p-
chlorophenyl allyl ether.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

Data available on SpectraBase[1] Aromatic C-O

Data available on SpectraBase[1] Aromatic C-Cl

Data available on SpectraBase[1] Aromatic C-H

Data available on SpectraBase[1] Aromatic C-H

Data available on SpectraBase[1] -O-CH₂-

Data available on SpectraBase[1] -CH=CH₂

Data available on SpectraBase[1] -CH=CH₂

Note: Specific chemical shift values for p-Chlorophenyl allyl ether were not publicly available

in the conducted search. The data is reported to be available on the SpectraBase database.[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (alkene)

~3050 Medium =C-H stretch (aromatic)

~2920, ~2860 Medium C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1590, ~1490 Strong C=C stretch (aromatic)

~1240 Strong C-O-C stretch (asymmetric)

~1090 Medium C-Cl stretch (aromatic)

~995, ~925 Strong
=C-H bend (alkene, out-of-

plane)

~825 Strong
C-H bend (aromatic, p-

disubstituted, out-of-plane)
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Note: The IR data is predicted based on characteristic functional group frequencies and data

for structurally similar compounds.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

168 High [M]⁺ (Molecular ion with ³⁵Cl)

170 Medium [M+2]⁺ (Isotopic peak for ³⁷Cl)

127 High
[M - C₃H₅]⁺ (Loss of allyl

group)

93 Medium [C₆H₅O]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Note: The mass spectrometry data is based on typical fragmentation patterns for allyl aryl

ethers and the presence of a chlorine atom.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are based on standard practices and information gathered for structurally related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian

Mercuryplus, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

Approximately 10-20 mg of p-chlorophenyl allyl ether is accurately weighed and dissolved

in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
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The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-

to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Key

parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H

NMR, and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software (e.g.,

MestReNova, TopSpin). Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two or a Thermo Scientific Nicolet iS5.

Sample Preparation (Neat Liquid):

A small drop of p-chlorophenyl allyl ether is placed directly onto the center of the ATR

(Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to form a thin capillary film.

Data Acquisition:

A background spectrum of the clean ATR crystal or empty salt plates is recorded.

The sample is then placed on the crystal or between the plates, and the sample spectrum is

recorded.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(typically 4000-400 cm⁻¹).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation. A common type of mass spectrometer used for this

purpose is a quadrupole mass analyzer with an electron ionization (EI) source.

Sample Preparation:

A dilute solution of p-chlorophenyl allyl ether is prepared in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Data Acquisition (GC-MS with EI):

The sample is injected into the GC, where it is vaporized and separated from the solvent and

any impurities on a capillary column.

The separated compound elutes from the GC column and enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z

value.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like p-chlorophenyl allyl ether.
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Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of p-Chlorophenyl Allyl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077729#spectroscopic-data-nmr-ir-ms-for-p-
chlorophenyl-allyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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